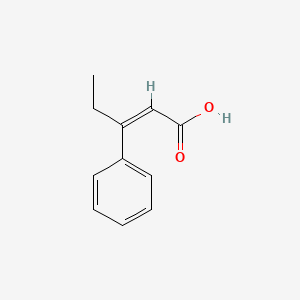
3-Phenylpent-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with butanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3-Phenylpent-2-enoic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-Phenylpentanoic acid.
Substitution: Halogenated or nitrated phenylpentenoic acids.
Applications De Recherche Scientifique
3-Phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Phenylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an allosteric modulator of enzymes, altering their activity by binding to sites other than the active site. This modulation can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylpentanoic acid
- 3,5-Diphenylpent-2-enoic acid
- 4-Phenylbut-2-enoic acid
Uniqueness
3-Phenylpent-2-enoic acid is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its phenyl group provides a site for electrophilic aromatic substitution, while the pentenoic acid chain offers opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(Z)-3-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8- |
Clé InChI |
STAOMSFSFGPGFQ-HJWRWDBZSA-N |
SMILES isomérique |
CC/C(=C/C(=O)O)/C1=CC=CC=C1 |
SMILES canonique |
CCC(=CC(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
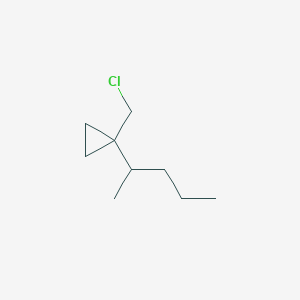
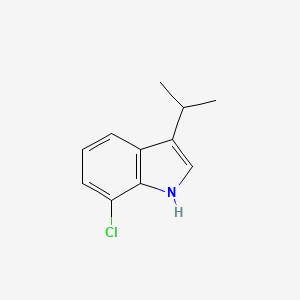
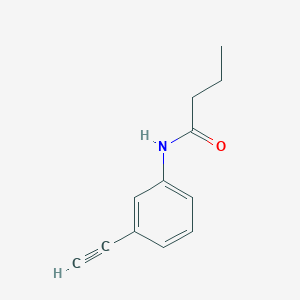
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
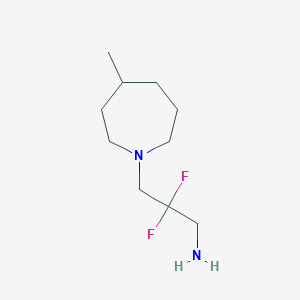
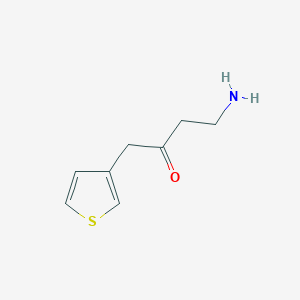
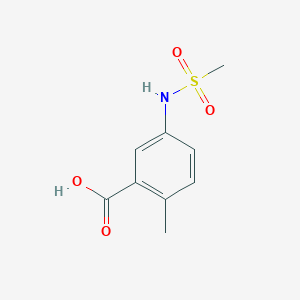
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
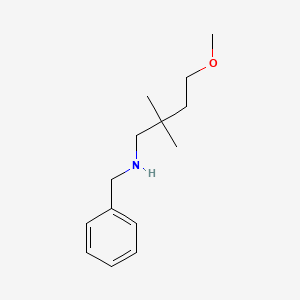



![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
